

Application Notes and Protocols: Synthesis of 11-Hydroxydodecanoyl-CoA Standard

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Compound of Interest

Compound Name: 11-hydroxydodecanoyl-CoA

Cat. No.: B15546092

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Introduction

11-Hydroxydodecanoyl-CoA is a long-chain acyl-Coenzyme A (CoA) thioester. Long-chain acyl-CoAs are crucial intermediates in fatty acid metabolism, including β -oxidation and the synthesis of complex lipids. The availability of high-purity **11-hydroxydodecanoyl-CoA** as a standard is essential for a variety of research applications, including enzyme kinetics, inhibitor screening, and as an internal standard for mass spectrometry-based quantification in biological samples. This document provides a detailed protocol for the chemical synthesis, purification, and characterization of **11-hydroxydodecanoyl-CoA**.

Synthesis of 11-Hydroxydodecanoyl-CoA

The synthesis of **11-hydroxydodecanoyl-CoA** is typically achieved through a two-step chemical process. First, the carboxylic acid of 11-hydroxydodecanoic acid is activated, and subsequently, the activated acid is reacted with the free sulfhydryl group of Coenzyme A to form the thioester bond. Several methods can be used for the activation of the carboxylic acid, including conversion to an acid chloride, a mixed anhydride, or an N-hydroxysuccinimide (NHS) ester.^{[1][2]} The NHS ester method is often preferred due to its relatively high yield and minimal side reactions.^[1]

Materials and Reagents

A list of necessary materials and reagents is provided in the table below.

Reagent	Supplier	Catalog Number	Purity
11-Hydroxydodecanoic acid	Example Supplier A	32459-66-8	>97%
N,N'-Dicyclohexylcarbodiimide (DCC)	Example Supplier B	D80002	>99%
N-Hydroxysuccinimide (NHS)	Example Supplier B	130672	>98%
Coenzyme A, trilithium salt hydrate	Multiple Suppliers	e.g., C3019	>75%
Dioxane, anhydrous	Example Supplier C	296309	>99.8%
Tetrahydrofuran (THF), anhydrous	Example Supplier C	186562	>99.9%
Sodium Bicarbonate (NaHCO ₃)	Example Supplier D	S6014	>99.5%
Diethyl ether, anhydrous	Example Supplier C	676848	>99.7%
Acetonitrile (ACN), HPLC grade	Example Supplier E	34851	>99.9%
Water, HPLC grade	Example Supplier E	34877	---
Formic acid, for LC-MS	Example Supplier E	56302	~98%

Experimental Protocol

Step 1: Synthesis of 11-Hydroxydodecanoic acid N-hydroxysuccinimide ester (11-OH-C12-NHS)

- In a clean, dry round-bottom flask, dissolve 11-hydroxydodecanoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dioxane.
- Cool the solution to 0°C in an ice bath.
- Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution.
- Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature overnight.
- The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
- Filter the reaction mixture to remove the DCU precipitate.
- Evaporate the solvent from the filtrate under reduced pressure.
- Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure 11-OH-C12-NHS.
- Confirm the structure and purity of the product using ¹H NMR and mass spectrometry.

Step 2: Synthesis of **11-Hydroxydodecanoyl-CoA**

- Dissolve Coenzyme A trilithium salt hydrate (1.2 equivalents) in a 0.1 M aqueous sodium bicarbonate solution (pH ~8.0).
- In a separate flask, dissolve the purified 11-OH-C12-NHS (1 equivalent) in a minimal amount of anhydrous tetrahydrofuran (THF).
- Slowly add the 11-OH-C12-NHS solution to the Coenzyme A solution with vigorous stirring.
- Monitor the reaction progress by HPLC-MS. The reaction is typically complete within 2-4 hours at room temperature.
- Upon completion, acidify the reaction mixture to pH 4-5 with dilute formic acid.

Purification of **11-Hydroxydodecanoyl-CoA**

Purification of the synthesized **11-hydroxydodecanoyl-CoA** is critical to remove unreacted starting materials and byproducts. A common and effective method is solid-phase extraction (SPE) followed by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Solid-Phase Extraction (SPE)

- Condition a C18 SPE cartridge with acetonitrile followed by HPLC-grade water.
- Load the acidified reaction mixture onto the conditioned SPE cartridge.
- Wash the cartridge with water to remove unreacted Coenzyme A and other polar impurities.
- Elute the **11-hydroxydodecanoyl-CoA** with a solution of acetonitrile in water (e.g., 50-70% acetonitrile).
- Collect the eluate and evaporate the solvent under reduced pressure.

Preparative RP-HPLC

- Redissolve the semi-purified product from SPE in a minimal amount of the initial mobile phase.
- Inject the sample onto a preparative C18 RP-HPLC column.
- Elute with a gradient of acetonitrile in water, both containing a low concentration of formic acid (e.g., 0.1%). A typical gradient might be from 5% to 95% acetonitrile over 30-40 minutes.
- Monitor the elution profile at 260 nm, the absorbance maximum for the adenine moiety of CoA.
- Collect the fractions corresponding to the **11-hydroxydodecanoyl-CoA** peak.
- Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Characterization of 11-Hydroxydodecanoyl-CoA

The identity and purity of the synthesized **11-hydroxydodecanoyl-CoA** standard should be confirmed using multiple analytical techniques.

HPLC-MS Analysis

Analytical HPLC coupled with mass spectrometry (MS) is the primary method for assessing purity and confirming the molecular weight of the product.

- Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 μ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.
- Detection: UV at 260 nm and ESI-MS in positive ion mode.

The expected mass-to-charge ratio (m/z) for the $[M+H]^+$ ion of **11-hydroxydodecanoyl-CoA** ($C_{33}H_{58}N_7O_{18}P_3S$) is approximately 966.28.

NMR Spectroscopy

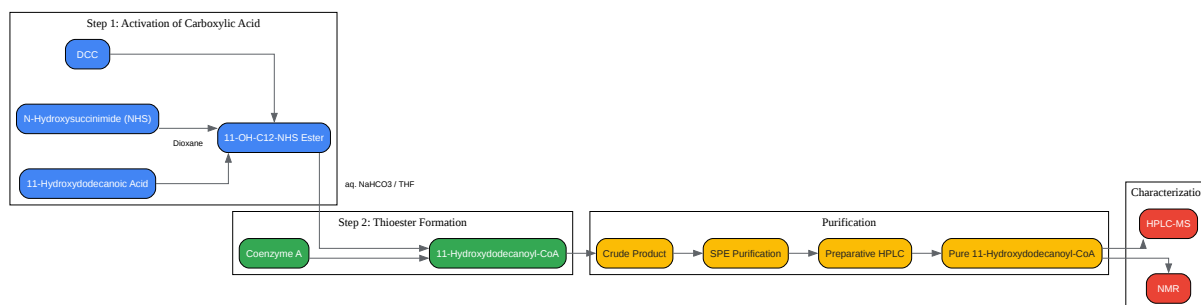
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. Both 1H and ^{13}C NMR should be performed.^{[4][5]} Key expected signals in the 1H NMR spectrum include those for the adenine, ribose, and pantothenate moieties of CoA, as well as the acyl chain of 11-hydroxydodecanoic acid.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the synthesis and characterization of **11-hydroxydodecanoyl-CoA**.

Parameter	Result	Method
Synthesis		
Yield of 11-OH-C12-NHS	85-95%	Gravimetric
Yield of 11-Hydroxydodecanoyl-CoA (after purification)	60-75%	UV Spectrophotometry (at 260 nm)
Characterization		
Purity (by HPLC)	>98%	HPLC-UV (260 nm)
Mass Spectrometry		
[M+H] ⁺ (observed)	966.3	ESI-MS
[M+H] ⁺ (calculated)	966.2825	---
¹ H NMR (in D ₂ O)		
Adenine H-8	~8.5 ppm (s)	NMR
Adenine H-2	~8.2 ppm (s)	NMR
Ribose H-1'	~6.1 ppm (d)	NMR
Acyl chain CH ₂ -C=O	~2.8 ppm (t)	NMR
Acyl chain CH-OH	~3.5 ppm (m)	NMR

Diagrams



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